molecular formula C12H13ClN2O3 B3182101 Glycine 7-amido-4-methylcoumarin hydrochloride CAS No. 208459-17-0

Glycine 7-amido-4-methylcoumarin hydrochloride

Cat. No.: B3182101
CAS No.: 208459-17-0
M. Wt: 268.69 g/mol
InChI Key: DGTMMNCLSKYGIF-UHFFFAOYSA-N
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Description

Glycine 7-amido-4-methylcoumarin hydrochloride is a chemical compound with the molecular formula C12H13ClN2O3. It is also known by its IUPAC name, 2-amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrochloride . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine 7-amido-4-methylcoumarin hydrochloride typically involves the reaction of 7-amino-4-methylcoumarin with glycine in the presence of hydrochloric acid. The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C to ensure the stability and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine 7-amido-4-methylcoumarin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more complex coumarin derivatives, while reduction reactions may produce simpler amines .

Scientific Research Applications

Glycine 7-amido-4-methylcoumarin hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine 7-amido-4-methylcoumarin hydrochloride involves its interaction with specific molecular targets and pathways. In enzyme assays, it acts as a substrate for proteolytic enzymes, which cleave the compound to release a fluorescent product. This fluorescence can be measured to determine enzyme activity . The molecular targets and pathways involved in this process include the active sites of proteolytic enzymes and the subsequent release of the fluorescent coumarin derivative .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Glycine 7-amido-4-methylcoumarin hydrochloride include:

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a fluorogenic substrate in enzyme assays. This property makes it particularly valuable in biochemical and pharmaceutical research, where accurate measurement of enzyme activity is crucial .

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.ClH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTMMNCLSKYGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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